REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:8])[C:3](=O)[N:4]([CH3:6])[CH3:5].C(Cl)(=O)C([Cl:12])=O>ClCCCl>[Cl-:12].[CH3:1][N:2]([CH3:8])[C:3]([Cl:12])=[N+:4]([CH3:6])[CH3:5] |f:3.4|
|
Name
|
|
Quantity
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49.4 g
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Type
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reactant
|
Smiles
|
CN(C(N(C)C)=O)C
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Name
|
|
Quantity
|
400 mL
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Type
|
solvent
|
Smiles
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ClCCCl
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Name
|
|
Quantity
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30 g
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Type
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reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The resulting solution was stirred at room temperature for 15 minutes
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
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further stirred in an oil bath at 65° C. for 2 hrs
|
Duration
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2 h
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Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure to 200 ml
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Type
|
TEMPERATURE
|
Details
|
to cool, upon which crystals
|
Type
|
CUSTOM
|
Details
|
separated out
|
Type
|
CUSTOM
|
Details
|
The crystals were obtained by filtration
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain 30.0 g of a white, hygroscopic intermediate
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
[Cl-].CN(C(=[N+](C)C)Cl)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |